N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that integrates multiple functional groups, including benzofuran, thiazole, and chromene. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
The compound, N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, is a complex molecule that contains two important heterocyclic structures: benzofuran and thiazole . Both benzofuran and thiazole derivatives have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant . .
Mode of Action
The mode of action of this compound is likely to be influenced by the presence of the benzofuran and thiazole moieties. Thiazoles are known to interact with biological targets in three possible orientations: nitrogen orientation, sulfur orientation, and parallel orientation . The orientation and the substituents at positions 2 and 4 of the thiazole ring can significantly affect the biological outcomes . Similarly, benzofuran derivatives have been found
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of Benzofuran Derivative: The initial step involves the synthesis of the benzofuran moiety through cyclization reactions.
Thiazole Ring Formation: The benzofuran derivative is then reacted with thioamide to form the thiazole ring.
Chromene Carboxamide Formation: The final step involves the coupling of the thiazole derivative with chromene-3-carboxylic acid under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran carbohydrazide exhibit similar structural features and biological activities.
Thiazole Derivatives: Thiazole-containing compounds, such as N-[4-(4’-chlorophenyl) thiazol-2-yl] thiosemicarbazide, share similar synthetic routes and applications.
Chromene Derivatives: Chromene-based compounds, including various coumarins, have comparable chemical properties and uses.
Uniqueness
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of benzofuran, thiazole, and chromene moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5S/c1-2-28-18-9-5-7-14-11-19(29-20(14)18)16-12-31-23(24-16)25-21(26)15-10-13-6-3-4-8-17(13)30-22(15)27/h3-12H,2H2,1H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCGHYKQYXLADF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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